molecular formula C10H13N3O2 B12360163 Methyl 5-pyridin-2-ylpyrazolidine-3-carboxylate

Methyl 5-pyridin-2-ylpyrazolidine-3-carboxylate

Cat. No.: B12360163
M. Wt: 207.23 g/mol
InChI Key: ICDVCFKPQHXJLZ-UHFFFAOYSA-N
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Description

Methyl 5-pyridin-2-ylpyrazolidine-3-carboxylate is a heterocyclic compound that features a pyrazolidine ring fused with a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-pyridin-2-ylpyrazolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-2-carboxylic acid with hydrazine to form the pyrazolidine ring, followed by esterification with methanol to introduce the methyl ester group. The reaction conditions often include the use of a catalyst such as sulfuric acid and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-pyridin-2-ylpyrazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyrazolidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 5-pyridin-2-ylpyrazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 5-pyridin-2-ylpyrazolidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-pyridin-2-ylpyrazolidine-3-carboxylate is unique due to its specific combination of a pyrazolidine ring fused with a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 5-pyridin-2-ylpyrazolidine-3-carboxylate

InChI

InChI=1S/C10H13N3O2/c1-15-10(14)9-6-8(12-13-9)7-4-2-3-5-11-7/h2-5,8-9,12-13H,6H2,1H3

InChI Key

ICDVCFKPQHXJLZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(NN1)C2=CC=CC=N2

Origin of Product

United States

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